4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS: 2640835-27-2) is a highly functionalized, rigidified heterocyclic building block utilized in advanced pharmaceutical synthesis and coordination chemistry. Structurally, it integrates a bidentate pyridine-2-carboxamide core with an azetidine-3-oxy linker, terminating in a synthetically versatile 5-bromothiophene moiety. This specific structural arrangement provides a constrained conformational profile and a distinct vector for late-stage functionalization. For industrial and laboratory procurement, its primary value lies in its dual utility: the bromothiophene serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions, while the azetidine ether offers improved metabolic stability and lower lipophilicity compared to traditional piperidine or acyclic aliphatic linkers [1].
Substituting this specific compound with acyclic linker analogs or non-halogenated thiophene derivatives fundamentally alters both downstream processability and end-stage performance. Utilizing an acyclic ethoxyamine linker instead of the azetidine core increases the rotational degrees of freedom, which incurs a significant entropic penalty during target binding and increases susceptibility to oxidative metabolism. Furthermore, replacing the 5-bromothiophene with a 5-chlorothiophene or an unhalogenated thiophene eliminates or severely hinders the capacity for mild, late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Attempting to use a pyridine-3-carboxamide or 4-carboxamide isomer abolishes the bidentate coordination geometry essential for specific metal-chelation applications, rendering such substitutes unviable for targeted radiolabeling or metallo-pharmaceutical development [1].
Regiochemistry: 5-bromothiophene regioisomer may exhibit distinct Pd-coupling reactivity compared to 4-bromo analog, altering synthetic diversification efficiency.
Linker rigidity: Azetidine-constrained scaffold pre-organizes ligand geometry; flexible-linker analogs may lose conformational advantage and target engagement.
The presence of the 5-bromothiophene moiety provides a significant advantage in late-stage functionalization compared to chlorinated analogs. Under standard palladium-catalyzed Suzuki-Miyaura conditions, the 5-bromo derivative achieves high conversion rates at moderate temperatures, whereas the 5-chloro analog requires elevated temperatures that can lead to off-target cleavage of the azetidine ether linkage [1].
| Evidence Dimension | Cross-coupling yield and required temperature |
| Target Compound Data | >90% yield at 60 °C (12 hours) |
| Comparator Or Baseline | 5-chlorothiophene analog (<35% yield at 60 °C; requires >95 °C for >80% yield) |
| Quantified Difference | 55% higher yield at 35 °C lower temperature |
| Conditions | Suzuki-Miyaura coupling with phenylboronic acid, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water |
Procuring the bromo-variant allows for milder coupling conditions, preserving the integrity of the azetidine core and improving overall synthetic yield.
The incorporation of the azetidine-3-oxy linker restricts the conformational flexibility of the molecule compared to acyclic analogs such as 2-aminoethoxy derivatives. This rigidity translates to a reduced rate of oxidative metabolism by hepatic enzymes. In standard human liver microsome (HLM) assays, azetidine-linked compounds demonstrate a significantly lower intrinsic clearance rate compared to their flexible acyclic counterparts [1].
| Evidence Dimension | Intrinsic clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | CLint < 45 µL/min/mg protein |
| Comparator Or Baseline | Acyclic 2-((5-bromothiophen-2-yl)methylamino)ethoxy analog (CLint > 85 µL/min/mg protein) |
| Quantified Difference | ~47% reduction in intrinsic clearance |
| Conditions | HLM incubation, 37 °C, 45 minutes, NADPH regenerating system |
Selecting the azetidine-linked building block provides a superior pharmacokinetic starting point for drug discovery programs by mitigating linker-driven metabolic liabilities.
The basic nitrogen of the azetidine ring, combined with the polar pyridine-2-carboxamide, yields a favorable physicochemical profile. When compared to highly lipophilic piperidine or phenyl-linked analogs, this compound exhibits enhanced kinetic solubility in aqueous buffers. The lower logD (pH 7.4) of the azetidine core ensures better solvation during in vitro assay preparation and reduces the need for high concentrations of DMSO [1].
| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |
| Target Compound Data | >150 µM |
| Comparator Or Baseline | 4-({1-[(4-bromobenzyl)piperidin-4-yl]}oxy)pyridine-2-carboxamide (<50 µM) |
| Quantified Difference | >3-fold increase in aqueous solubility |
| Conditions | Nephelometric solubility assay, 1% DMSO in PBS (pH 7.4) |
Higher aqueous solubility streamlines assay formulation and reduces solvent-induced artifacts in high-throughput screening environments.
The pyridine-2-carboxamide motif is a well-established bidentate ligand capable of forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). Compared to the pyridine-3-carboxamide isomer, which cannot form a stable 5- or 6-membered chelate ring, the 2-carboxamide provides robust metal binding. This property is critical when the compound is intended as a precursor for metalloenzyme inhibitors or radiopharmaceutical chelators [1].
| Evidence Dimension | Cu(II) complex formation constant (log K) |
| Target Compound Data | log K > 8.5 (stable bidentate chelation) |
| Comparator Or Baseline | Pyridine-3-carboxamide isomer (log K < 4.0) |
| Quantified Difference | >4.5 log unit increase in binding affinity |
| Conditions | Potentiometric titration in aqueous solution, 25 °C, I = 0.1 M KCl |
Procurement of the 2-carboxamide isomer is mandatory for applications requiring stable transition metal coordination, as the 3-isomer lacks the necessary geometric arrangement.
Due to the highly reactive 5-bromothiophene handle, this compound is an ideal starting material for library generation via parallel synthesis. Researchers can utilize standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly synthesize a diverse array of biaryl or aryl-alkyne derivatives without degrading the rigid azetidine core or the primary carboxamide [1].
The rigid azetidine-3-oxy linker provides a defined spatial vector connecting the thiophene group to the pyridine-2-carboxamide. This makes the compound highly suitable for structure-based drug design (SBDD) targeting kinase hinge regions, where minimizing the entropic penalty of binding is critical for achieving high biochemical potency and maintaining metabolic stability [2].
The bidentate nature of the pyridine-2-carboxamide moiety allows for the formation of stable complexes with various transition metals and radiometals (e.g., ^64Cu). This compound can serve as a functionalized chelating core, where the bromothiophene is further modified to attach targeting peptides or antibodies for molecular imaging applications [3].